![molecular formula C20H17N3O5S B2929602 6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-87-7](/img/structure/B2929602.png)

6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

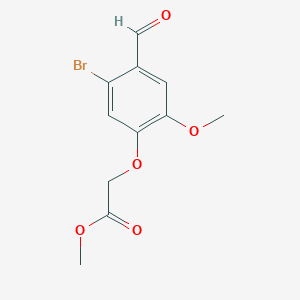

The compound “6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thieno[2,3-c]pyridine ring, an oxochromene ring, and an amide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of amines with carboxylic acids or their derivatives . The cyclization of acetyl groups with amines under heat is a common method for synthesizing pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thieno[2,3-c]pyridine ring system is a fused ring system that contains sulfur and nitrogen. The oxochromene ring system is a type of oxygen-containing heterocycle, and the amide group (-CONH2) is a common functional group in organic chemistry .Chemical Reactions Analysis

The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the heterocyclic rings could undergo electrophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study focused on the synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of these compounds, including related structures to the one , in antimicrobial activities. The research elaborated on various synthetic routes leading to compounds tested for their efficacy against a range of microbial strains, indicating a promising avenue for developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Antitumor and Inhibitory Effects

Another study highlights the synthesis and antitumor activity of a novel series of compounds with structural similarities to the mentioned chemical, showcasing their selective inhibition of purine biosynthesis. These compounds exhibited potent in vitro and in vivo antitumor activity, with specific selectivity for folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, presenting a targeted approach for cancer treatment (Lei Wang et al., 2010).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of new polyamides based on related chemical structures emphasizes the versatility of these compounds in material science. The study presents the direct polycondensation reaction leading to novel polyamides, offering insights into their potential applications in creating new materials with desirable thermal and chemical properties (K. Faghihi, Zohreh Mozaffari, 2008).

Antimicrobial Properties

Further research into the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives explores the synthesis of compounds with enhanced antimicrobial properties. This work contributes to the ongoing search for more effective antimicrobial agents by investigating the potential of thieno-pyridine derivatives (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

Orientations Futures

Mécanisme D'action

Target of Action

Chromenopyridine derivatives, to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including antibacterial , anti-inflammatory , antimicrobial , anti-HIV , and anticancer effects. These activities suggest that the compound may interact with multiple targets within these pathways.

Mode of Action

It’s known that chromenopyridine derivatives can inhibit the proliferation of various cancer cell lines . This suggests that AB00673744-01 may interact with its targets to disrupt cell proliferation, possibly through the induction of apoptosis or cell cycle arrest.

Pharmacokinetics

The physico-chemical properties of chromone carboxamides, a class of compounds to which ab00673744-01 belongs, are in accordance with the general requirements of the drug development process . This suggests that AB00673744-01 may have favorable ADME properties, contributing to its bioavailability.

Result of Action

Given its potential anti-inflammatory and anticancer activities , it can be inferred that AB00673744-01 may induce changes at the molecular and cellular levels that result in the inhibition of inflammation and cell proliferation.

Action Environment

It’s worth noting that the synthesis of chromenopyridine derivatives, including ab00673744-01, can be carried out under environmentally friendly conditions . This suggests that the compound may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-10(24)23-7-6-12-15(8-23)29-20(16(12)18(21)26)22-19(27)13-9-28-14-5-3-2-4-11(14)17(13)25/h2-5,9H,6-8H2,1H3,(H2,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQLLAWXLCTIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)

![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)

![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)

![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)